6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2OS |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-9-4-2-5(8)12-6(4)7(11)10-3/h2H,1H3,(H,9,10,11) |
InChI Key |
YAXCUHFDWSBQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A solution of compound 6 (5-chlorothiophene-2-sulfonamide, 1.0 equiv) and ethylene glycol (2.5 equiv) undergoes cyclization in the presence of hydrochloric acid (12% v/v) at 80–90°C for 3–5 hours. The reaction proceeds via nucleophilic attack of the glycol hydroxyl group on the sulfonamide moiety, forming the thieno[3,2-e]thiazine intermediate 7 with >90% conversion.
Alkylation with 1-Bromo-3-methoxypropane
Intermediate 7 is treated with 1-bromo-3-methoxypropane (1.5 equiv) in dimethyl sulfoxide (DMSO) at 60°C for 6–8 hours. Potassium carbonate (2.0 equiv) acts as a base to deprotonate the sulfonamide nitrogen, facilitating SN2 alkylation. The final product is isolated via aqueous workup (toluene/water partitioning) and vacuum distillation, yielding 97% pure This compound .
Table 1: Reaction Conditions for Cyclization-Alkylation
| Parameter | Cyclization Step | Alkylation Step |
|---|---|---|
| Temperature | 80–90°C | 60°C |
| Time | 3–5 h | 6–8 h |
| Catalyst | HCl | K2CO3 |
| Solvent | H2O | DMSO |
| Yield | 90% | 97% |
Microwave-Assisted Synthesis with Boron Trifluoride Complex
A high-efficiency route reported in Molecules (2013) employs microwave irradiation to accelerate key steps.
Microwave-Promoted Condensation
2-Amino-3-bromothiophene (1.0 equiv) reacts with dimethylformamide-dimethylacetal (DMF-DMA, 1.2 equiv) under microwave irradiation (100°C, 80 W) for 15 minutes. This forms the enamine intermediate 2a in 98% yield, bypassing traditional heating limitations.
Demethylation with BF3·SMe2
The methyl-protected intermediate 2a undergoes O-demethylation using boron trifluoride-methyl sulfide complex (BF3·SMe2, 1.5 equiv) in dichloromethane at 25°C. The Lewis acid cleaves the methyl ether, yielding the pyrimidinone core 1b in 82% isolated yield after column chromatography.
Key Advantages:
-
Reduced reaction time from hours to minutes.
-
Enhanced regioselectivity due to controlled microwave heating.
Direct Bromination of Thienopyrimidinone Precursors
Ambeed’s industrial protocol utilizes bromine in acetic acid for direct halogenation.
Bromination Conditions
Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) is suspended in glacial acetic acid (12 vol) and treated with bromine (1.8 equiv) at 80°C for 1 hour. The exothermic reaction is quenched with saturated sodium bicarbonate, yielding 95% pure 6-bromo derivative as a light brown solid.
Critical Process Parameters:
-
Bromine stoichiometry >1.5 equiv prevents di-bromination.
-
Acetic acid acts as both solvent and proton source for electrophilic substitution.
Multi-Step Synthesis from 2-Amino-3-Bromobenzoic Acid
Evitachem’s approach starts with functionalized benzoic acid derivatives.
Cyclocondensation and Halogenation
2-Amino-3-bromobenzoic acid undergoes cyclocondensation with thiourea (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 4 hours, forming the thienopyrimidine scaffold. Subsequent bromination with N-bromosuccinimide (NBS, 1.1 equiv) in tetrahydrofuran (THF) introduces the 6-bromo substituent selectively.
Methyl Group Introduction
The 2-position is methylated using methyl iodide (CH3I, 1.5 equiv) and sodium hydride (NaH, 2.0 equiv) in dry DMF at 0–5°C. Quenching with ice water precipitates the final product in 89% yield.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclization-Alkylation | 97% | 99% | Industrial | $$ |
| Microwave-Assisted | 82% | 95% | Lab-Scale | $$$ |
| Direct Bromination | 95% | 97% | Pilot-Scale | $ |
| Multi-Step Synthesis | 89% | 93% | Lab-Scale | $$$$ |
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide or ethanol, and catalysts like palladium for coupling reactions . Reaction conditions typically involve heating and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs, particularly as potential antitubercular agents.
Biological Research: The compound has been studied for its activity against Mycobacterium tuberculosis and other pathogens.
Chemical Biology: It serves as a useful building block for synthesizing more complex molecules for biological studies.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully elucidated, but it is believed to interact with specific molecular targets in pathogens. For instance, it may inhibit key enzymes or interfere with nucleic acid synthesis, leading to the inhibition of microbial growth . Further studies are needed to fully understand the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
